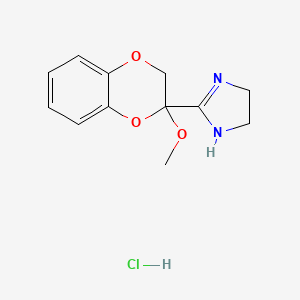

2-Methoxyidazoxan monohydrochloride

Description

Propriétés

IUPAC Name |

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12;/h2-5H,6-8H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPOOMVZVWKSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474702 | |

| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109544-45-8 | |

| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-Methoxy-1,4-benzodioxanyl)]imidazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxyidazoxan Monohydrochloride: A Technical Guide to its Role as a Selective α2-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyidazoxan monohydrochloride, also widely known by its research code RX821002, is a potent and highly selective antagonist of the α2-adrenergic receptor (α2-AR). It is a derivative of idazoxan, an earlier α2-AR antagonist that also exhibited high affinity for non-adrenergic I2-imidazoline binding sites. The addition of a methoxy (B1213986) group at the 2-position of the benzodioxan ring significantly enhances its selectivity for α2-adrenoceptors, making 2-Methoxyidazoxan a superior pharmacological tool for isolating and studying the specific functions of these receptors. This technical guide provides an in-depth overview of its mechanism of action, binding profile, and the experimental protocols used for its characterization.

Mechanism of Action: Adrenergic Receptor Antagonism

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of the catecholamines norepinephrine (B1679862) and epinephrine. They are broadly classified into two main types: alpha (α) and beta (β) receptors, which are further divided into subtypes. 2-Methoxyidazoxan primarily exerts its effects by competitively blocking α2-adrenergic receptors.

Alpha-1 (α1) Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq/11 proteins.[1] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The combined action of DAG and increased intracellular Ca2+ activates Protein Kinase C (PKC), leading to the phosphorylation of various cellular proteins and resulting in physiological responses such as smooth muscle contraction.[1]

Alpha-2 (α2) Adrenergic Receptor Signaling

In contrast, α2-adrenergic receptors are coupled to inhibitory G-proteins (Gi/o).[2] They are classically located on presynaptic nerve terminals and function as autoreceptors.[2] When norepinephrine is released into the synapse, it binds to these presynaptic α2-receptors, initiating a negative feedback loop. The activated Gi protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels ultimately inhibits the further release of norepinephrine from the nerve terminal.

Role of 2-Methoxyidazoxan

2-Methoxyidazoxan acts as a competitive antagonist at α2-adrenergic receptors. By binding to these receptors without activating them, it prevents norepinephrine from exerting its inhibitory feedback effect. The primary consequence of blocking presynaptic α2-autoreceptors is an increase in the release of norepinephrine into the synaptic cleft. This enhanced noradrenergic transmission is the basis for its pharmacological effects and its utility as a research tool.

References

Unveiling the Binding Profile of 2-Methoxyidazoxan Monohydrochloride at I2-Imidazoline Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 2-Methoxyidazoxan monohydrochloride, also known as RX821002, for I2-imidazoline receptor sites. 2-Methoxyidazoxan, a derivative of the α2-adrenoceptor antagonist idazoxan (B1206943), has been a critical tool in distinguishing between I2-imidazoline sites and α2-adrenoceptors. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the associated biochemical pathways and experimental workflows.

Executive Summary

Extensive research demonstrates that 2-Methoxyidazoxan (RX821002) exhibits a significantly lower binding affinity for I2-imidazoline sites compared to its high affinity for α2-adrenoceptors. This pronounced selectivity makes it an invaluable pharmacological tool for isolating and characterizing α2-adrenoceptor activity without the confounding effects of I2-imidazoline site interactions. While idazoxan binds with high affinity to both receptor types, the addition of a methoxy (B1213986) group at the 2-position drastically reduces its affinity for I2-imidazoline sites.[1][2]

Quantitative Binding Affinity Data

The following table summarizes the binding affinity (Ki) of 2-Methoxyidazoxan and related compounds for I2-imidazoline sites and α2-adrenoceptors, as determined by radioligand binding assays.

| Compound | Receptor Site | Species | Tissue | Ki (nM) | Reference |

| 2-Methoxyidazoxan (RX821002) | I2-Imidazoline | Human | Cerebral Cortex | > 10,000 | [1] |

| 2-Methoxyidazoxan (RX821002) | I2-Imidazoline | Rat | Cerebral Cortex | > 10,000 | [1] |

| Idazoxan | I2-Imidazoline | Human | Cerebral Cortex | ~1.3 (KiH) | [1] |

| Idazoxan | I2-Imidazoline | Rat | Cerebral Cortex | ~1.3 (KiH) | [1] |

| 2-Methoxyidazoxan (RX821002) | α2-Adrenoceptor | Human | Cerebral Cortex | 0.8 | [1] |

| 2-Methoxyidazoxan (RX821002) | α2-Adrenoceptor | Rat | Cerebral Cortex | 1.1 | [1] |

| Idazoxan | α2-Adrenoceptor | Human | Cerebral Cortex | 11 | [1] |

| Idazoxan | α2-Adrenoceptor | Rat | Cerebral Cortex | 13 | [1] |

KiH refers to the high-affinity binding site for I2-imidazoline receptors, which can exhibit biphasic binding.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for 2-Methoxyidazoxan at I2-imidazoline sites is predominantly achieved through competitive radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of 2-Methoxyidazoxan for the I2-imidazoline receptor.

Materials:

-

Radioligand: [3H]Idazoxan, a high-affinity ligand for I2-imidazoline sites.

-

Competitor: this compound.

-

Tissue Preparation: Homogenates of cerebral cortex from human or rat are commonly used.[1]

-

Blocking Agent: l-epinephrine (10⁻⁶ M) is used to saturate α2-adrenoceptors, thereby preventing the binding of [3H]idazoxan to these sites and isolating its binding to I2-imidazoline sites.[1]

-

Assay Buffer: Typically a Tris-HCl based buffer.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Competitive Binding Assay:

-

A fixed concentration of [3H]idazoxan (e.g., 4 nM) is incubated with the membrane preparation.[1]

-

Increasing concentrations of 2-Methoxyidazoxan are added to compete with [3H]idazoxan for binding to the I2-imidazoline sites.

-

The incubation is carried out in the presence of l-epinephrine to block α2-adrenoceptors.[1]

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[3]

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.[3]

-

-

Data Analysis:

-

The concentration of 2-Methoxyidazoxan that inhibits 50% of the specific binding of [3H]idazoxan (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship: I2-Imidazoline Site Interaction

Caption: Ligand binding selectivity and potential downstream effects.

Discussion and Conclusion

The data conclusively demonstrate that 2-Methoxyidazoxan (RX821002) is a highly selective antagonist for α2-adrenoceptors with negligible affinity for I2-imidazoline sites. This selectivity is in stark contrast to its parent compound, idazoxan, which binds with high affinity to both. The molecular identity of I2-imidazoline receptors is not fully elucidated, though a significant portion are understood to be allosteric binding sites on monoamine oxidase (MAO).[5][6][7] The interaction of ligands with these sites may modulate MAO activity, which has implications for neurotransmitter metabolism.

For researchers in pharmacology and drug development, the differential binding profiles of 2-Methoxyidazoxan and idazoxan provide a powerful toolset. By using these compounds in parallel experiments, it is possible to dissect the physiological and pathological roles of α2-adrenoceptors and I2-imidazoline sites independently. The low affinity of 2-Methoxyidazoxan for I2-imidazoline sites solidifies its role as a clean and specific α2-adrenoceptor antagonist, crucial for accurate target validation and mechanistic studies.

References

- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of 2-Methoxyidazoxan Monohydrochloride (RX821002)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methoxyidazoxan, also known by its research code RX821002, is a potent and highly selective α2-adrenoceptor antagonist.[1][2] Structurally, it is a 2-methoxy derivative of idazoxan, a compound known to bind to both α2-adrenoceptors and non-adrenergic imidazoline (B1206853) binding sites (IBS).[3] The addition of the methoxy (B1213986) group confers a significantly higher selectivity for α2-adrenoceptors, making 2-Methoxyidazoxan an invaluable pharmacological tool for distinguishing between these two receptor systems in various experimental paradigms.[3] This document provides a detailed overview of its binding profile, functional activity, associated signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding Profile

2-Methoxyidazoxan monohydrochloride is distinguished by its high affinity for α2-adrenergic receptors and markedly lower affinity for imidazoline I2 binding sites, in stark contrast to its parent compound, idazoxan.[3] This selectivity is crucial for accurately probing the physiological and pathological roles of α2-adrenoceptors.

Quantitative Binding Data

The binding affinities of 2-Methoxyidazoxan have been determined across various receptor subtypes and tissues using radioligand binding assays. The data consistently demonstrate its potent and selective antagonism at α2-adrenoceptors.

Table 1: Receptor Binding Affinities of 2-Methoxyidazoxan (RX821002)

| Receptor Subtype | Preparation | Affinity Metric | Value | Reference |

|---|---|---|---|---|

| α2D-adrenoceptor | Guinea-pig | pKd | 9.7 | [1] |

| α2A-adrenoceptor | Rabbit | pKd | 8.2 | [1] |

| Non-adrenoceptor Imidazoline Site | Rat Kidney | Kd | 4.9 ± 1.5 nM |[4] |

Table 2: Comparative Selectivity Profile in Brain Tissue

| Compound | Target Site | Ki (nM) | Relative Potency | Reference |

|---|---|---|---|---|

| RX821002 | α2-adrenoceptor | High | Potent Antagonist | [3] |

| Idazoxan | α2-adrenoceptor | Moderate | Moderate Antagonist | [3] |

| Guanoxan | α2-adrenoceptor | ~307 | Low Potency | [3] |

| RX821002 | I2-imidazoline Site | >10,000 | Very Low Potency | [3] |

| Idazoxan | I2-imidazoline Site | High | Potent Ligand | [3] |

| Guanoxan | I2-imidazoline Site | ~1.3 | High Potency |[3] |

Note: Specific Ki values for RX821002 at the α2-adrenoceptor were not explicitly stated in the provided abstracts but its potency was ranked higher than idazoxan.

Studies in rat kidney have revealed that [3H]RX821002 can identify α2B-adrenoceptors (33-51%), α2D-adrenoceptors (15-28%), and a distinct adrenaline-insensitive, non-adrenoceptor imidazoline binding site (34-40%).[4]

Functional Activity

As an antagonist, 2-Methoxyidazoxan binds to α2-adrenoceptors but does not activate them; instead, it blocks the binding and subsequent action of endogenous agonists like norepinephrine (B1679862) and exogenous adrenergic agonists.[5] This blockade leads to an increase in noradrenergic transmission.

In Vivo Effects:

-

Neurochemical Modulation: Administration of RX821002 (2.5 mg/kg, i.p.) in rats significantly increases extracellular levels of noradrenaline in the hypothalamic paraventricular nucleus (PVN).[6]

-

Behavioral Effects: In neonatal ventral hippocampal lesion (NVHL) rats, a model for schizophrenia, 2-Methoxyidazoxan (1 mg/kg) enhances locomotion.[1]

-

Neuroprotection: Pre-treatment with 2-Methoxyidazoxan has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced dopaminergic neurodegeneration in a rat model of Parkinson's disease, suggesting a neuroprotective role.[7]

Signaling Pathways

α2-Adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. They are canonically coupled to inhibitory G-proteins (Gi/o). The antagonism by 2-Methoxyidazoxan blocks this signaling cascade.

Canonical α2-Adrenoceptor Signaling Pathway

Activation of α2-adrenoceptors by an agonist (e.g., norepinephrine) triggers the dissociation of the associated Gi protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). The Gβγ subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. 2-Methoxyidazoxan blocks the initial receptor activation step, thereby preventing these downstream events.

Caption: α2-Adrenoceptor Gi-coupled signaling pathway blocked by 2-Methoxyidazoxan.

Experimental Protocols

The primary method for characterizing the binding profile of 2-Methoxyidazoxan is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for α2-Adrenoceptors

This protocol outlines the methodology for determining the binding affinity of test compounds for α2-adrenoceptors using [3H]RX821002 as the radioligand.

1. Membrane Preparation:

-

Harvest tissue of interest (e.g., rat cerebral cortex, kidney).[3][4]

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

2. Binding Assay:

-

In a series of tubes, add a constant amount of membrane preparation.

-

Add a constant concentration of radioligand, [3H]RX821002 (e.g., 1 nM).[3]

-

Add increasing concentrations of the unlabeled competitor drug (e.g., 2-Methoxyidazoxan, idazoxan, or other test compounds).

-

For determining total binding, omit the competitor drug.

-

For determining non-specific binding, add a high concentration of a potent unlabeled ligand (e.g., 10 µM RX821002).[4]

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound (RX821002) is a cornerstone pharmacological tool for the study of α2-adrenergic receptors. Its high affinity and, most importantly, its high selectivity over imidazoline binding sites allow for the unambiguous dissection of α2-adrenoceptor-mediated physiological and pharmacological effects.[3] Its utility is demonstrated in neurochemical studies, behavioral pharmacology, and neuroprotection research, making it an essential compound for scientists in both academic and industrial drug development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Methoxyidazoxan (monohydrochloride), CAS 109544-45-8 (HY-103197-10.1) | Szabo-Scandic [szabo-scandic.com]

- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methoxyidazoxan | C12H14N2O3 | CID 108094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imidazoline(2) (I(2)) binding site- and alpha(2)-adrenoceptor-mediated modulation of central noradrenergic and HPA axis function in control rats and chronically stressed rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comparative Analysis of 2-Methoxyidazoxan and Idazoxan Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the receptor selectivity profiles of 2-Methoxyidazoxan monohydrochloride and its parent compound, Idazoxan. While both molecules are recognized as antagonists of α2-adrenergic receptors, their affinity for imidazoline (B1206853) receptors differs significantly, a critical consideration for targeted therapeutic development and pharmacological research. This document synthesizes binding affinity data, details common experimental methodologies for assessing selectivity, and presents key signaling pathway interactions.

Introduction: The Significance of Selectivity

Idazoxan is a well-established α2-adrenoceptor antagonist that also exhibits high affinity for non-adrenergic imidazoline binding sites (IBS).[1][2] This lack of selectivity can lead to off-target effects and confound experimental results. The development of 2-Methoxyidazoxan (also known as RX821002), a derivative with a methoxy (B1213986) group at the 2-position of the benzodioxan ring, aimed to address this limitation.[3][4] This structural modification significantly enhances its selectivity for α2-adrenoceptors over imidazoline receptors, making it a more precise tool for studying the physiological roles of α2-adrenergic systems.[4][5]

Comparative Receptor Binding Profiles

The primary distinction between 2-Methoxyidazoxan and Idazoxan lies in their binding affinities for α2-adrenergic and imidazoline receptors. The addition of the methoxy group in 2-Methoxyidazoxan drastically reduces its affinity for imidazoline I2 sites while maintaining high affinity for α2-adrenoceptors.[5]

Table 1: Comparative Binding Affinities (Ki, nM) of 2-Methoxyidazoxan and Idazoxan

| Compound | α2-Adrenoceptor | I2-Imidazoline Site | Selectivity (I2/α2) | Species/Tissue | Reference |

| Idazoxan | ~5-10 | ~3-7 | ~1 | Human/Rat Brain | [5] |

| 2-Methoxyidazoxan | ~1-3 | >1000 | >333 | Human/Rat Brain | [5] |

Note: Ki values are approximate and can vary based on experimental conditions. The selectivity ratio is a calculated value (Ki at I2 site / Ki at α2-adrenoceptor) to illustrate the preference of the compound for the α2-adrenoceptor.

Experimental Protocols for Determining Selectivity

The determination of receptor selectivity for compounds like 2-Methoxyidazoxan and Idazoxan predominantly relies on in vitro radioligand binding assays.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a ligand for its receptor.[6] They involve the use of a radiolabeled ligand that binds to the target receptor and a competitor (the compound being tested) to displace the radioligand.

Objective: To determine the binding affinity (Ki) of 2-Methoxyidazoxan and Idazoxan for α2-adrenoceptors and imidazoline receptors.

Key Materials:

-

Radioligands:

-

Tissue Preparations: Membranes isolated from tissues rich in the target receptors, such as the cerebral cortex of rats or humans.[5][7]

-

Buffers and Reagents: Tris-HCl buffer, MgCl₂, EDTA, and various competing unlabeled ligands.[8]

-

Instrumentation: Scintillation counter, filtration apparatus.[8]

General Protocol Outline:

-

Membrane Preparation:

-

Homogenize the selected tissue (e.g., rat cerebral cortex) in a cold buffer solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a series of tubes or a microplate, add a constant concentration of the radioligand ([³H]RX821002 for α2-adrenoceptors or [³H]Idazoxan with an α2-masking agent for I2 sites).

-

Add increasing concentrations of the unlabeled competitor compound (2-Methoxyidazoxan or Idazoxan).

-

To determine non-specific binding, add a high concentration of a known potent unlabeled ligand in a separate set of tubes.

-

Initiate the binding reaction by adding the membrane preparation to all tubes.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 1: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

Signaling Pathways and Functional Implications

The differential selectivity of 2-Methoxyidazoxan and Idazoxan has significant implications for their effects on cellular signaling.

α2-Adrenergic Receptor Signaling

α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine (B1679862), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists, both Idazoxan and 2-Methoxyidazoxan block this action. By antagonizing presynaptic α2-autoreceptors on noradrenergic neurons, they can increase the release of norepinephrine.

Diagram 2: α2-Adrenoceptor Antagonism

Caption: Mechanism of α2-adrenoceptor antagonism leading to increased norepinephrine release.

Imidazoline Receptor Signaling

The signaling pathways associated with imidazoline receptors are less well-defined than those for adrenoceptors.[9] I1 imidazoline receptors are implicated in the central regulation of blood pressure.[9] I2 imidazoline binding sites, for which Idazoxan has high affinity, are involved in various processes, and their signaling mechanisms are still under active investigation.[10] The lack of significant binding of 2-Methoxyidazoxan to these sites means it is less likely to modulate these pathways, thus providing a more specific tool for studying α2-adrenoceptor function.

Conclusion

The addition of a methoxy group at the 2-position of Idazoxan to create 2-Methoxyidazoxan results in a profound increase in selectivity for α2-adrenoceptors over imidazoline receptors. This enhanced selectivity is crucial for researchers and drug development professionals seeking to specifically target α2-adrenergic pathways without the confounding effects of imidazoline receptor modulation. The use of rigorous experimental protocols, such as radioligand binding assays, is essential for accurately characterizing the selectivity profiles of such compounds. 2-Methoxyidazoxan stands as a superior pharmacological tool for the precise investigation of α2-adrenoceptor physiology and its role in various pathological conditions.

References

- 1. Idazoxan - Wikipedia [en.wikipedia.org]

- 2. Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterisation of novel alpha 2-adrenoceptor antagonists as potential brain imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Binding characteristics of the selective alpha 2-adrenoceptor antagonist [3H]idazoxan to rat olfactory cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 10. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of 2-Methoxyidazoxan Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyidazoxan monohydrochloride, a selective α2-adrenoceptor antagonist, has demonstrated promising neuroprotective properties in preclinical models of Parkinson's disease. This technical guide provides an in-depth overview of the existing research, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of 2-Methoxyidazoxan and related compounds for neurodegenerative disorders.

Introduction to this compound

2-Methoxyidazoxan, also known as RX821002, is a highly selective antagonist for α2-adrenergic receptors.[1] Unlike the non-selective α2-adrenoceptor antagonist idazoxan, which also binds to I2-imidazoline sites, 2-Methoxyidazoxan exhibits a primary affinity for α2-adrenoceptors.[1] This selectivity makes it a valuable tool for investigating the specific role of α2-adrenoceptor blockade in various physiological and pathological processes, including neuroprotection.

Research has indicated that enhancing noradrenergic transmission through the blockade of α2-adrenoceptors may offer a therapeutic strategy for neurodegenerative diseases such as Parkinson's.[2] Studies in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA) have shown that treatment with 2-Methoxyidazoxan can mitigate some of the associated neurochemical and behavioral deficits, suggesting a neuroprotective effect.[2] The proposed mechanism involves the increased release of noradrenaline in brain regions affected by the disease, which in turn may support the survival and function of dopaminergic neurons.

Quantitative Data Summary

Disclaimer: The following tables summarize the qualitative findings from the primary literature. Despite extensive searches, the full-text of the key study by Srinivasan et al. (2004) containing the specific quantitative data could not be retrieved. Therefore, the data presented below is illustrative of the reported outcomes, and "significant" indicates a statistically significant difference as reported in the source abstracts.

Table 1: Neurochemical Effects of 2-Methoxyidazoxan in the 6-OHDA Rat Model of Parkinson's Disease

| Analyte | Brain Region | Effect of 6-OHDA | Effect of 2-Methoxyidazoxan + 6-OHDA |

| Dopamine (B1211576) | Striatum & Substantia Nigra | Significant Depletion | Attenuated Depletion |

| Dopamine Metabolites | Striatum & Substantia Nigra | Significant Depletion | Attenuated Depletion |

| Noradrenaline | Locus Coeruleus Innervated Regions | No significant change | Significant Increase |

| 5-Hydroxytryptamine (Serotonin) | Basal Ganglia | Not reported | No significant change |

| 5-HIAA (Serotonin Metabolite) | Basal Ganglia | Not reported | No significant change |

Table 2: Behavioral Effects of 2-Methoxyidazoxan in the 6-OHDA Rat Model of Parkinson's Disease

| Behavioral Test | Parameter | Effect of 6-OHDA | Effect of 2-Methoxyidazoxan + 6-OHDA |

| Catalepsy Test | Latency to move | Increased (Catalepsy) | Reduced Catalepsy |

| Activity Test | Spontaneous motor activity | Decreased (Hypoactivity) | Increased Activity |

| Apomorphine-Induced Rotations | Contralateral rotations | Increased | Reduced Rotations |

Experimental Protocols

The following protocols are based on established methodologies for inducing and assessing the 6-OHDA model of Parkinson's disease in rats, as this is the primary model used to evaluate the neuroprotective effects of 2-Methoxyidazoxan.

6-Hydroxydopamine (6-OHDA) Lesioning in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a lesion of the nigrostriatal dopaminergic pathway.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

6-Hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid solution (0.02% in sterile saline)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Surgical instruments (scalpel, forceps, etc.)

-

Suturing material

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to a final concentration of 4 µg/µL. Prepare this solution immediately before use and keep it on ice and protected from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.

-

Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm from the skull surface.

-

6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2 µL of the 6-OHDA solution (total of 8 µg) at a rate of 1 µL/min.

-

Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow. Slowly retract the needle.

-

Closure and Recovery: Suture the scalp incision. Administer post-operative analgesics and place the rat in a warm cage for recovery. Provide soft, palatable food on the cage floor.

Administration of this compound

Materials:

-

This compound

-

Sterile saline solution

-

Injection syringes and needles

Procedure:

-

Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.

-

Administration: In the key neuroprotection studies, 2-Methoxyidazoxan was administered via intraperitoneal (i.p.) injection. A typical dosing regimen is 2.5 mg/kg, administered twice daily for 5 days, commencing before the 6-OHDA lesioning.

Behavioral Assessments

Behavioral tests are typically performed 2-3 weeks after 6-OHDA lesioning.

-

Administer apomorphine (B128758) (a dopamine agonist) at a dose of 0.5 mg/kg, s.c.

-

Place the rat in a circular test arena.

-

Record the number of full 360° contralateral (away from the lesioned side) rotations over a 60-minute period. A successful lesion is typically indicated by a high rate of contralateral rotations.

-

Place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

-

Measure the time it takes for the rat to remove both forepaws from the bar.

-

A longer latency is indicative of catalepsy, a parkinsonian symptom.

-

Place the rat in an open-field arena equipped with photobeam detectors.

-

Record the total number of beam breaks over a specified period (e.g., 15 minutes) to quantify locomotor activity.

Neurochemical Analysis

-

At the end of the experiment, euthanize the rats and rapidly dissect the brains.

-

Isolate the striatum and substantia nigra from both the lesioned and non-lesioned hemispheres.

-

Homogenize the tissue samples and analyze the levels of dopamine, noradrenaline, serotonin, and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Signaling Pathways and Experimental Workflow

Putative Neuroprotective Signaling Pathway of 2-Methoxyidazoxan

Blockade of presynaptic α2-adrenoceptors by 2-Methoxyidazoxan is hypothesized to increase the synaptic concentration of noradrenaline. Noradrenaline can then act on other adrenergic receptors on neurons and glial cells, activating downstream signaling cascades that promote cell survival and resilience. While the precise pathway for 2-Methoxyidazoxan is not fully elucidated, related research on α2-adrenoceptor antagonists suggests the involvement of the PI3K/Akt and MAPK/ERK pathways, leading to the phosphorylation of the transcription factor CREB and increased expression of neurotrophic factors like BDNF.[3][4]

Caption: Putative neuroprotective signaling pathway of 2-Methoxyidazoxan.

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines the typical workflow for an in vivo study investigating the neuroprotective effects of a compound like 2-Methoxyidazoxan in the 6-OHDA rat model.

Caption: Experimental workflow for in vivo neuroprotection studies.

Discussion and Future Directions

The available evidence suggests that this compound holds potential as a neuroprotective agent, particularly in the context of Parkinson's disease. Its high selectivity for α2-adrenoceptors makes it a valuable research tool to dissect the role of noradrenergic signaling in neuronal survival. The neuroprotective effects observed in the 6-OHDA model are encouraging and warrant further investigation.

Future research should focus on several key areas:

-

Elucidation of the complete signaling cascade: While the involvement of CREB and BDNF is a strong possibility, further studies are needed to confirm the precise downstream pathways activated by 2-Methoxyidazoxan-mediated α2-adrenoceptor blockade.

-

Dose-response studies: A comprehensive analysis of the dose-dependent neuroprotective effects of 2-Methoxyidazoxan is required to establish an optimal therapeutic window.

-

Efficacy in other models of neurodegeneration: The neuroprotective potential of 2-Methoxyidazoxan should be explored in other preclinical models of Parkinson's disease (e.g., MPTP models) and other neurodegenerative conditions.

-

Long-term studies: The long-term efficacy and safety of chronic 2-Methoxyidazoxan administration need to be evaluated.

References

- 1. α2-Adrenoceptor Blockade Accelerates the Neurogenic, Neurotrophic, and Behavioral Effects of Chronic Antidepressant Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Manipulation of Noradrenergic Activities on the Expression of Dopaminergic Phenotypes in Aged Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha2-adrenoceptor blockade accelerates the neurogenic, neurotrophic, and behavioral effects of chronic antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methoxyidazoxan Monohydrochloride for the Investigation of Noradrenergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyidazoxan monohydrochloride (also known as RX821002) is a potent and highly selective antagonist of alpha-2 (α₂) adrenergic receptors. Its preferential binding to α₂-adrenoceptors over other receptor types, including imidazoline (B1206853) I₂ binding sites, makes it an invaluable pharmacological tool for the precise investigation of noradrenergic neurotransmission. This technical guide provides an in-depth overview of 2-Methoxyidazoxan, including its mechanism of action, binding profile, and detailed protocols for its application in key experimental techniques. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound in studies of noradrenergic pathways and their role in physiological and pathological processes.

Introduction

The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, plays a critical role in regulating a wide array of physiological functions, including arousal, attention, stress responses, and mood. Dysregulation of this system has been implicated in numerous neurological and psychiatric disorders. Central to the modulation of noradrenergic signaling are the α₂-adrenoceptors, which are G-protein coupled receptors that typically act as inhibitory autoreceptors on presynaptic noradrenergic neurons, thereby controlling the release of norepinephrine (B1679862).

2-Methoxyidazoxan is a derivative of idazoxan, another α₂-adrenoceptor antagonist. However, unlike its parent compound, 2-Methoxyidazoxan exhibits significantly lower affinity for imidazoline I₂ binding sites, rendering it a more selective tool for probing α₂-adrenoceptor function.[1] This high selectivity is crucial for obviating confounding effects when studying the specific roles of α₂-adrenoceptors in complex biological systems.

Mechanism of Action

2-Methoxyidazoxan acts as a competitive antagonist at α₂-adrenoceptors. By binding to these receptors without activating them, it blocks the effects of the endogenous agonist, norepinephrine. On presynaptic noradrenergic nerve terminals, this blockade of inhibitory α₂-autoreceptors leads to an increase in the firing rate of noradrenergic neurons and a subsequent enhancement of norepinephrine release into the synaptic cleft. This action makes 2-Methoxyidazoxan a powerful tool to investigate the consequences of enhanced noradrenergic transmission.

The α₂-adrenoceptors are coupled to inhibitory G-proteins (Gᵢ/Gₒ). Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, they can modulate the activity of various ion channels and protein kinases, such as the mitogen-activated protein kinase (MAPK) pathway. By antagonizing these receptors, 2-Methoxyidazoxan prevents these downstream signaling events from occurring in response to norepinephrine.

Figure 1: Mechanism of 2-Methoxyidazoxan at the noradrenergic synapse.

Quantitative Data

The affinity of 2-Methoxyidazoxan for α₂-adrenoceptor subtypes has been characterized in various species and tissues. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Kᵢ) of 2-Methoxyidazoxan for α₂-Adrenoceptor Subtypes

| Species | Tissue/Cell Line | α₂-Subtype | Kᵢ (nM) | Radioligand | Reference |

| Rat | Cerebral Cortex | α₂ₐ | 0.58 | [³H]Rauwolscine | [2] |

| Rat | Cerebral Cortex | Not specified | ~1 | [³H]RX821002 | [2] |

| Human | Platelets | α₂ₐ | 1.8 | [³H]Yohimbine | [3] |

| Opossum | OK Cells | α₂c | 11 | [³H]Rauwolscine | [3] |

| Neonatal Rat | Lung | α₂b | 30 | [³H]Rauwolscine | [3] |

Table 2: Antagonist Potency (pA₂) of 2-Methoxyidazoxan

| Preparation | Agonist | pA₂ Value | Reference |

| Rat Vas Deferens | Clonidine | 8.1 | [4] |

| Mouse Vas Deferens | Clonidine | 8.3 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing 2-Methoxyidazoxan.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of 2-Methoxyidazoxan for α₂-adrenoceptors in a competition binding assay.

Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

-

Tissue source of α₂-adrenoceptors (e.g., rat cerebral cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]Rauwolscine or [³H]RX821002)

-

Unlabeled this compound

-

Non-specific binding control (e.g., 10 µM phentolamine (B1677648) or norepinephrine)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[5]

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

-

Add a fixed concentration of the radioligand (typically at or below its Kₔ value, e.g., 1-2 nM [³H]Rauwolscine).

-

Add increasing concentrations of unlabeled 2-Methoxyidazoxan (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For total binding, add vehicle instead of 2-Methoxyidazoxan.

-

For non-specific binding, add a high concentration of a non-specific ligand (e.g., 10 µM phentolamine).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[4]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 2-Methoxyidazoxan concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of 2-Methoxyidazoxan that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of 2-Methoxyidazoxan on extracellular norepinephrine levels in a specific brain region of a freely moving animal.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

The Therapeutic Potential of 2-Methoxyidazoxan Monohydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the therapeutic potential of 2-Methoxyidazoxan monohydrochloride (also known as RX821002). It focuses on its mechanism of action, preclinical evidence of its efficacy, and the experimental methodologies used in its initial characterization.

Core Mechanism of Action: Selective α2-Adrenoceptor Antagonism

2-Methoxyidazoxan is a potent and highly selective α2-adrenoceptor antagonist.[1] Unlike its parent compound, idazoxan, which exhibits high affinity for both α2-adrenoceptors and I2-imidazoline sites, 2-Methoxyidazoxan binds almost exclusively to α2-adrenoceptors.[2] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of α2-adrenoceptors. Its antagonistic action at these receptors is the primary driver of its therapeutic potential.

Quantitative Data: Receptor Binding Affinity and Preclinical Efficacy

The following tables summarize the key quantitative findings from early research on 2-Methoxyidazoxan.

Table 1: Comparative Binding Affinities (Ki) at α2-Adrenoceptors and I2-Imidazoline Sites

| Compound | Receptor/Site | Brain Region | Ki (nM) |

| 2-Methoxyidazoxan (RX821002) | α2-Adrenoceptor | Human Cortex | ~1-2 |

| Rat Cortex | ~1-2 | ||

| I2-Imidazoline Site | Human Cortex | >10,000 | |

| Rat Cortex | >10,000 | ||

| Idazoxan | α2-Adrenoceptor | Human Cortex | ~10-20 |

| Rat Cortex | ~10-20 | ||

| I2-Imidazoline Site | Human Cortex | ~2-5 | |

| Rat Cortex | ~2-5 |

Data compiled from Miralles et al., 1993.

Table 2: Summary of Neuroprotective Effects in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

| Behavioral or Neurochemical Measure | Effect of 6-OHDA Lesion | Effect of 2-Methoxyidazoxan Treatment |

| Apomorphine-Induced Rotations | Significant increase in contralateral rotations | Significant reduction in rotations |

| Striatal Dopamine (B1211576) Levels | Severe depletion | Attenuation of dopamine depletion |

| Dopamine Metabolite Levels (DOPAC & HVA) | Significant reduction | Partial restoration of metabolite levels |

| Forelimb Akinesia (Stepping Test) | Impaired stepping performance | Improvement in stepping performance |

This table summarizes the key findings from Srinivasan et al., 2000. The study reported statistically significant quantitative reductions in Parkinsonian symptoms with 2-Methoxyidazoxan treatment.

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity Determination

These assays are fundamental for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibition constant (Ki) of 2-Methoxyidazoxan for α2-adrenoceptors.

Materials:

-

Radioligand: [3H]RX821002 (2-Methoxyidazoxan)

-

Receptor Source: Membranes prepared from rat or human cerebral cortex.

-

Competitor: Unlabeled 2-Methoxyidazoxan and other competing ligands.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]RX821002 (typically near its Kd value), and varying concentrations of the unlabeled competitor (2-Methoxyidazoxan).

-

For total binding, omit the competitor.

-

For non-specific binding, include a high concentration of a non-radiolabeled ligand (e.g., 10 µM phentolamine).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Behavioral Testing in the 6-OHDA Rat Model of Parkinson's Disease

The unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle of rats is a widely used model to study Parkinson's disease and to evaluate potential therapeutic agents.

Objective: To assess the ability of 2-Methoxyidazoxan to alleviate motor deficits in a rat model of Parkinson's disease.

Model Induction:

-

Anesthetize rats and place them in a stereotaxic frame.

-

Inject 6-OHDA into the medial forebrain bundle of one hemisphere to induce a unilateral lesion of dopaminergic neurons.

Behavioral Tests:

-

Apomorphine-Induced Rotation Test:

-

Principle: Dopamine receptor agonists like apomorphine (B128758) cause rats with unilateral dopamine depletion to rotate contralaterally (away from the lesioned side).

-

Procedure: Administer apomorphine (typically 0.05-0.1 mg/kg, s.c.) to the 6-OHDA lesioned rats and place them in a circular arena. Record the number of full contralateral rotations over a 30-60 minute period.

-

Endpoint: A reduction in the number of rotations in the 2-Methoxyidazoxan-treated group compared to the vehicle-treated group indicates a therapeutic effect.

-

-

Cylinder Test (Forelimb Use Asymmetry):

-

Principle: Rats with a unilateral lesion will show preferential use of the forelimb ipsilateral to the lesion for postural support.

-

Procedure: Place the rat in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs to touch the cylinder wall during rearing.

-

Endpoint: An increase in the use of the contralateral (impaired) forelimb in the treated group signifies functional recovery.

-

-

Rotarod Test:

-

Principle: This test assesses motor coordination and balance.

-

Procedure: Place the rat on a rotating rod with increasing speed. Record the latency to fall off the rod.

-

Endpoint: A longer latency to fall in the treated group indicates improved motor coordination.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for evaluating 2-Methoxyidazoxan's therapeutic potential.

Signaling Pathway of α2-Adrenoceptor Antagonism

References

The Disinhibitory Effect of 2-Methoxyidazoxan on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyidazoxan monohydrochloride, a selective α2-adrenergic receptor antagonist, has garnered significant interest in neuropharmacological research for its ability to modulate the release of key neurotransmitters. As a derivative of idazoxan, it exhibits a greater selectivity for α2-adrenoceptors over imidazoline (B1206853) I2 binding sites, making it a more precise tool for studying noradrenergic systems. This technical guide provides an in-depth analysis of the effects of 2-Methoxyidazoxan on neurotransmitter release, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: α2-Adrenergic Receptor Antagonism

Presynaptic α2-adrenergic receptors are autoreceptors that play a crucial role in a negative feedback loop controlling the release of noradrenaline (NA). When activated by NA in the synaptic cleft, these Gi-protein coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP ultimately inhibits the exocytosis of neurotransmitter-containing vesicles.

2-Methoxyidazoxan acts as a competitive antagonist at these presynaptic α2-adrenergic receptors. By blocking the binding of endogenous noradrenaline, it effectively disinhibits the neuron, leading to an increased release of noradrenaline. This primary action can subsequently influence the release of other neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), through complex neuronal interactions.

Quantitative Effects on Neurotransmitter Release

The administration of 2-Methoxyidazoxan leads to a significant and dose-dependent increase in the extracellular concentrations of specific monoamine neurotransmitters, particularly in the prefrontal cortex. The following table summarizes the quantitative data from a key in vivo microdialysis study in freely-moving rats.

| Neurotransmitter | Brain Region | Administration of 2-Methoxyidazoxan (RX 821002) | % Increase in Extracellular Levels (Mean) | Citation |

| Noradrenaline | Frontal Cortex | 0.5 mg/kg, i.p. | +212% | [1] |

| Dopamine | Frontal Cortex | 0.5 mg/kg, i.p. | +73% | [1] |

| Serotonin | Frontal Cortex | 0.5 mg/kg, i.p. | Not significantly modified | [1] |

Table 1: Quantitative summary of the effect of 2-Methoxyidazoxan on neurotransmitter release in the rat frontal cortex.

Signaling Pathway of α2-Adrenergic Receptor Antagonism

The following diagram illustrates the signaling cascade initiated by the binding of noradrenaline to presynaptic α2-adrenergic autoreceptors and the subsequent disinhibitory effect of 2-Methoxyidazoxan.

Experimental Protocols

The following section details a representative experimental protocol for assessing the in vivo effects of 2-Methoxyidazoxan on neurotransmitter release using microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Animal Model and Surgical Procedure

-

Species: Male Sprague-Dawley rats (250-300g).

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Anesthesia: Anesthesia is induced with isoflurane (B1672236) or a mixture of ketamine/xylazine for the surgical procedure.

-

Stereotaxic Surgery:

-

The rat is placed in a stereotaxic frame.

-

A guide cannula (e.g., AN 69, Hospal) is unilaterally implanted, targeting the desired brain region (e.g., medial prefrontal cortex). Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

The cannula is secured to the skull using dental cement and jeweler's screws.

-

A dummy cannula is inserted to keep the guide patent.

-

-

Recovery: Animals are allowed a recovery period of at least 48 hours post-surgery.

In Vivo Microdialysis Procedure

The workflow for the in vivo microdialysis experiment is outlined in the diagram below.

-

Microdialysis Probe: A concentric microdialysis probe with a semi-permeable membrane (e.g., 2-4 mm length, 20 kDa molecular weight cutoff) is used.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF) with a composition mimicking the brain's extracellular fluid is perfused through the probe.

-

Flow Rate: A constant flow rate, typically between 1-2 µL/min, is maintained using a microinfusion pump.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

Neurotransmitter Quantification by HPLC-ECD

-

Instrumentation: A high-performance liquid chromatography system equipped with a refrigerated autosampler and an electrochemical detector.

-

Chromatographic Column: A C18 reverse-phase column is commonly used for the separation of monoamines.

-

Mobile Phase: The mobile phase typically consists of a phosphate (B84403) buffer with an ion-pairing agent (e.g., octane (B31449) sulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Electrochemical Detection: A glassy carbon working electrode is set at an oxidizing potential (e.g., +0.65 V to +0.80 V vs. Ag/AgCl reference electrode) to detect the electroactive monoamines.

-

Quantification: The concentration of each neurotransmitter in the dialysate is determined by comparing the peak area of the sample to that of known standards. Data are typically expressed as a percentage of the baseline pre-injection levels.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the α2-adrenergic system in modulating neurotransmission. Its selective antagonism of presynaptic α2-autoreceptors leads to a robust and preferential increase in noradrenaline and dopamine release in the frontal cortex, with minimal impact on serotonin levels. The methodologies of in vivo microdialysis and HPLC-ECD provide a reliable means to quantify these neurochemical changes, offering insights into the therapeutic potential of α2-adrenergic antagonists in various neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for [3H]RX821002 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]RX821002, or (2-methoxy idazoxan), is a potent and selective antagonist for alpha-2 (α₂) adrenergic receptors. Its high affinity and specificity make it an invaluable tool in neuroscience and pharmacology for characterizing α₂-adrenoceptors in various tissues and cell lines.[1][2] This tritiated radioligand is particularly useful for determining receptor density (Bmax) and the affinity (Kd) of unlabeled ligands through saturation and competition binding assays, respectively.[1][3] These application notes provide detailed protocols for the use of [3H]RX821002 in radioligand binding assays, data presentation guidelines, and visual representations of the experimental workflow and associated signaling pathways.

Properties of [3H]RX821002

[3H]RX821002 is recognized for its high affinity for all α₂-adrenoceptor subtypes.[3] It displays selectivity for the α₂D-adrenoceptor subtype over the α₂A subtype. Compared to other α₂-adrenoceptor radioligands like [3H]yohimbine, [3H]RX821002 often exhibits lower non-specific binding and a higher affinity, making it a superior tool for labeling α₂A-adrenoceptors.[1]

Data Presentation

Quantitative data from radioligand binding assays should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for presenting key binding parameters.

Table 1: Saturation Binding Analysis of [3H]RX821002

| Tissue/Cell Line | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human adenocarcinoma cell line (HT29) | α₂A | 1.7 ± 0.1 | Not specified | [1] |

| CHO-C10 cells | α₂A | 0.29 | Not specified | [3] |

| Neonatal rat lung | α₂B | 1.05 | Significantly lower than with [3H]rauwolscine | [3] |

| OK cells | α₂C | 0.37 | Not specified | [3] |

| Bovine pineal gland | α₂D | 0.19 | Not specified | [3] |

Table 2: Competition Binding Analysis using [3H]RX821002

| Competing Ligand | Tissue/Cell Line | Receptor Subtype | Ki (nM) | Reference |

| Yohimbine | Human α₂A-adrenoceptors | α₂A | - | [4] |

| Atipamezole | Human α₂A-adrenoceptors | α₂A | - | [4] |

| Clonidine | Human α₂A-adrenoceptors | α₂A | - | [4] |

| Guanfacine | Human α₂A-adrenoceptors | α₂A | - | [4] |

Note: Specific Ki values from the cited source require further extraction from the text; the reference indicates the study was performed.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized yet detailed protocols for saturation and competition binding assays using [3H]RX821002.

Protocol 1: Membrane Preparation

This protocol outlines the preparation of cell or tissue membranes, a critical first step for in vitro binding assays.

-

Homogenization: Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[5]

-

Initial Centrifugation: For tissue homogenates, perform a low-speed spin (1,000 x g for 3 minutes) to remove large debris.[5]

-

Membrane Pelleting: Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]

-

Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[5]

-

Storage: Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.[5]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method, such as the Pierce® BCA assay.[5]

Protocol 2: Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of [3H]RX821002.

-

Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4 or 25 mM glycylglycine (B550881) buffer).[3][5] The assay is typically carried out in a 96-well plate with a final volume of 250 µL per well.[5]

-

Reaction Mixture: To each well, add:

-

150 µL of membrane suspension (typically 50-120 µg protein for tissue or 3-20 µg for cells).[5]

-

50 µL of [3H]RX821002 at varying concentrations (e.g., 0.2 - 20 nM) to determine total binding.[5]

-

For non-specific binding determination, add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 100 µM norepinephrine (B1679862) or 10 µM phentolamine) in separate wells.[3]

-

50 µL of assay buffer.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

-

Termination and Filtration: Stop the incubation by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) presoaked GF/C filters using a 96-well cell harvester.[5]

-

Washing: Wash the filters four times with ice-cold wash buffer.[5]

-

Drying and Counting: Dry the filters for 30 minutes at 50°C.[5] Place the dried filters in scintillation vials with an appropriate scintillation cocktail and count the radioactivity using a liquid scintillation counter.[5]

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [3H]RX821002 and analyze the data using non-linear regression to determine Kd and Bmax.[5]

Protocol 3: Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the α₂-adrenoceptor.

-

Assay Setup: Prepare the membrane suspension and assay buffer as described in the saturation binding protocol.

-

Reaction Mixture: To each well of a 96-well plate, add:

-

Incubation, Termination, and Counting: Follow the same incubation, termination, filtration, and counting procedures as outlined in the saturation binding assay protocol.

-

Data Analysis: Plot the percentage of specific binding of [3H]RX821002 against the log concentration of the competing compound. Use non-linear regression to fit the data and determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [3H]RX821002 used and Kd is its dissociation constant determined from saturation binding experiments.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual aids for understanding complex processes.

Caption: Alpha-2 adrenergic receptor signaling pathway.

Caption: Radioligand saturation binding assay workflow.

Caption: Radioligand competition binding assay workflow.

References

- 1. [3H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of [3H]idazoxan and of its methoxy derivative [3H] RX821002 in human fat cells: [3H]idazoxan but not [3H] RX821002 labels additional non-alpha 2-adrenergic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for In Vivo Administration of 2-Methoxyidazoxan Monohydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyidazoxan monohydrochloride, also known as RX821002, is a potent and highly selective α2-adrenoceptor antagonist. It displays significantly lower affinity for I2-imidazoline binding sites compared to the parent compound, idazoxan (B1206943), making it a more specific tool for investigating the physiological and pharmacological roles of α2-adrenoceptors.[1] In preclinical research, 2-Methoxyidazoxan is utilized in various in vivo models in rats to study its effects on neurotransmission, behavior, and its potential therapeutic applications, notably in neuroprotection.

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in rats, designed to assist researchers in planning and executing their studies.

Mechanism of Action

2-Methoxyidazoxan acts as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous agonists like norepinephrine, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking these receptors, 2-Methoxyidazoxan prevents this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP production. This modulation of the cAMP signaling pathway underlies many of its physiological effects.

Figure 1: Signaling pathway of α2-adrenoceptor antagonism by 2-Methoxyidazoxan.

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of 2-Methoxyidazoxan and related compounds for α2-adrenoceptors and I2-imidazoline sites in rat brain cortical membranes.

| Compound | α2-Adrenoceptor Ki (nM) | I2-Imidazoline Site Ki (nM) | Reference |

| 2-Methoxyidazoxan (RX821002) | ~1.0 | >10,000 | [1] |

| Idazoxan | ~10 | ~5 | [1] |

| Clonidine | ~1.0 | ~20 | [1] |

| Phentolamine | ~4.0 | ~50 | [1] |

Note: Lower Ki values indicate higher binding affinity.

Pharmacokinetic Parameters

Pharmacokinetic Parameters of Idazoxan in Rats (for reference)

| Parameter | Value | Route of Administration | Reference |

| Clearance | 94-144 ml/min per kg | Intravenous | [2] |

| Oral Bioavailability (male rats) | ~1% (at 10 mg/kg) | Oral | [2] |

| Brain:Plasma Ratio | ~10:1 | - | [2] |

In Vivo Dosages in Rats

The following table provides a summary of dosages used in various in vivo studies in rats. The selection of an appropriate dose will depend on the specific research question.

| Application | Dosage | Route of Administration | Rat Strain | Reference |

| Neuroprotection (Parkinson's model) | 2.5 mg/kg | Intraperitoneal (i.p.), twice daily for 5 days | Not specified | [3] |

| Glial Fibrillary Acidic Protein (GFAP) study | 10 mg/kg | Intraperitoneal (i.p.), daily for 7 days | Not specified | [4][5] |

| Feeding and Drinking Behavior | 0.3, 1, 3 mg/kg | Intraperitoneal (i.p.) | Not specified |

Experimental Protocols

A. Preparation of this compound for Injection

Materials:

-

This compound powder

-

Sterile 0.9% saline solution (vehicle)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and their average weight.

-

Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of the compound and dissolve it in a pre-determined volume of sterile 0.9% saline to achieve the desired final concentration. This compound is water-soluble.

-

Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.

-

Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility.

-

Storage: Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment. For longer-term storage, consult the manufacturer's stability data.

B. Protocol for Intraperitoneal (i.p.) Administration

This is a common and effective route for systemic administration in rats.

Materials:

-

Prepared 2-Methoxyidazoxan solution

-

Appropriately sized sterile syringes (e.g., 1 mL)

-

Appropriately sized sterile needles (e.g., 25-27 gauge, ½ to 1 inch)

-

Animal scale

-

70% ethanol

Procedure:

-

Animal Weighing: Weigh each rat accurately to calculate the precise volume of the drug solution to be administered.

-

Syringe Preparation: Draw up the calculated volume of the 2-Methoxyidazoxan solution into a sterile syringe. Ensure there are no air bubbles.

-

Animal Restraint: Restrain the rat securely. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head. The hindquarters can be supported by your other fingers.

-

Injection Site Identification: Turn the rat to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and the cecum (which is larger on the left side).

-